molecular formula C19H24ClN3O3 B6985511 N-[(1S,3R)-3-[2-[2-[(E)-3-(3-chloro-4-methylphenyl)prop-2-enoyl]hydrazinyl]-2-oxoethyl]cyclopentyl]acetamide

N-[(1S,3R)-3-[2-[2-[(E)-3-(3-chloro-4-methylphenyl)prop-2-enoyl]hydrazinyl]-2-oxoethyl]cyclopentyl]acetamide

Cat. No.: B6985511
M. Wt: 377.9 g/mol
InChI Key: ACWXYZGRNZVVFK-DODUIYEKSA-N
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Description

N-[(1S,3R)-3-[2-[2-[(E)-3-(3-chloro-4-methylphenyl)prop-2-enoyl]hydrazinyl]-2-oxoethyl]cyclopentyl]acetamide is a synthetic compound with potential applications in various scientific research fields due to its unique chemical structure and properties. The compound features a cyclopentyl ring, acetamide group, and chloromethylphenyl moiety, contributing to its distinctive reactivity and interaction with biological systems.

Properties

IUPAC Name

N-[(1S,3R)-3-[2-[2-[(E)-3-(3-chloro-4-methylphenyl)prop-2-enoyl]hydrazinyl]-2-oxoethyl]cyclopentyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3O3/c1-12-3-4-14(10-17(12)20)6-8-18(25)22-23-19(26)11-15-5-7-16(9-15)21-13(2)24/h3-4,6,8,10,15-16H,5,7,9,11H2,1-2H3,(H,21,24)(H,22,25)(H,23,26)/b8-6+/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACWXYZGRNZVVFK-DODUIYEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=CC(=O)NNC(=O)CC2CCC(C2)NC(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C/C(=O)NNC(=O)C[C@@H]2CC[C@@H](C2)NC(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1S,3R)-3-[2-[2-[(E)-3-(3-chloro-4-methylphenyl)prop-2-enoyl]hydrazinyl]-2-oxoethyl]cyclopentyl]acetamide typically involves multi-step organic reactions. Common steps may include the formation of intermediates like hydrazones and amides, with specific conditions such as the use of base catalysts and controlled temperatures to ensure optimal yields.

Industrial Production Methods: Industrial production of this compound would likely be scaled up from laboratory synthesis, involving batch or continuous flow processes. Optimization of reaction conditions, purification methods, and efficient waste management are crucial in industrial settings to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions such as:

  • Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.

  • Substitution: It may undergo nucleophilic or electrophilic substitution reactions, depending on the reactants and conditions.

Common Reagents and Conditions:
  • Oxidizing agents: Potassium permanganate, chromium trioxide

  • Reducing agents: Palladium on carbon, lithium aluminum hydride

  • Solvents: Organic solvents like dichloromethane, ethanol, and tetrahydrofuran

Major Products: The major products formed from these reactions depend on the reaction type. For instance:

  • Oxidation could result in the formation of carboxylic acids or ketones.

  • Reduction might yield amines or alcohols.

  • Substitution could lead to modified acetamide derivatives.

Scientific Research Applications

Chemistry: In chemistry, N-[(1S,3R)-3-[2-[2-[(E)-3-(3-chloro-4-methylphenyl)prop-2-enoyl]hydrazinyl]-2-oxoethyl]cyclopentyl]acetamide is used in studies exploring new synthetic routes and reaction mechanisms. Its complex structure makes it a suitable candidate for testing various organic reactions.

Biology: In biological research, this compound may interact with specific proteins or enzymes, making it valuable in studying enzyme inhibition and protein-ligand interactions. Researchers could use it as a model compound to investigate binding affinities and mechanisms.

Medicine: In medicine, the compound's potential therapeutic effects are of interest. It may be evaluated for its pharmacological activities, including anti-inflammatory, anti-cancer, or antimicrobial properties, depending on its interaction with biological targets.

Industry: Industrially, this compound could be used in the development of new materials or chemical processes. Its unique properties might contribute to advancements in material science or chemical manufacturing.

Mechanism of Action

The mechanism by which N-[(1S,3R)-3-[2-[2-[(E)-3-(3-chloro-4-methylphenyl)prop-2-enoyl]hydrazinyl]-2-oxoethyl]cyclopentyl]acetamide exerts its effects involves its interaction with specific molecular targets such as enzymes or receptors. The compound could bind to active sites, inhibiting or modulating enzyme activity. This interaction might trigger downstream effects, influencing cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds:
  • N-[(1S,3R)-3-[2-[2-[(E)-3-(3-chlorophenyl)prop-2-enoyl]hydrazinyl]-2-oxoethyl]cyclopentyl]acetamide

  • N-[(1S,3R)-3-[2-[2-[(E)-3-(4-methylphenyl)prop-2-enoyl]hydrazinyl]-2-oxoethyl]cyclopentyl]acetamide

  • N-[(1S,3R)-3-[2-[2-[(E)-3-(3-chloro-4-methylphenyl)prop-2-enoyl]hydrazinyl]-2-oxoethyl]cyclohexyl]acetamide

Uniqueness: What sets N-[(1S,3R)-3-[2-[2-[(E)-3-(3-chloro-4-methylphenyl)prop-2-enoyl]hydrazinyl]-2-oxoethyl]cyclopentyl]acetamide apart is its unique combination of functional groups, resulting in distinctive reactivity and biological interactions. This uniqueness can be exploited in various research applications to explore new frontiers in science and technology.

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